molecular formula C25H20ClN3O2 B2417471 5-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-56-5

5-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2417471
CAS No.: 866809-56-5
M. Wt: 429.9
InChI Key: PACDGIJRKMJQEM-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20ClN3O2 and its molecular weight is 429.9. The purity is usually 95%.
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Biological Activity

5-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazoloquinoline core with substituents that may influence its biological activity. The presence of a chlorophenyl group and dimethoxyphenyl group suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives, including pyrazolo[4,3-c]quinolines, exhibit significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of related compounds, showing promising results against various pathogens. The compound's structure may enhance its ability to disrupt microbial cell functions, possibly through interference with nucleic acid synthesis or membrane integrity .

Anti-inflammatory Effects

In vitro studies have demonstrated that certain pyrazolo[4,3-c]quinoline derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This suggests their potential as anti-inflammatory agents. The mechanism appears to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. In related studies, compounds similar to this compound were evaluated against Plasmodium falciparum, revealing IC50 values ranging from 0.014 to 5.87 µg/mL. These findings suggest that modifications to the quinoline structure can enhance antimalarial efficacy .

Case Studies

  • Antibacterial Evaluation : A series of pyrazoloquinoline derivatives were synthesized and screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results showed that specific substitutions on the quinoline ring significantly increased activity.
  • Anti-inflammatory Mechanism : In a study examining the anti-inflammatory effects of related compounds, it was found that certain derivatives could reduce LPS-induced inflammation in macrophages by inhibiting key inflammatory mediators.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chlorophenyl Group : Enhances lipophilicity and may facilitate cellular uptake.
  • Dimethoxy Substituents : Potentially increase binding affinity to biological targets through hydrogen bonding or π-π interactions.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-30-22-12-9-17(13-23(22)31-2)24-20-15-29(14-16-7-10-18(26)11-8-16)21-6-4-3-5-19(21)25(20)28-27-24/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACDGIJRKMJQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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